molecular formula C17H18BrNOS B2604733 (5-(4-Bromophenyl)furan-2-yl)(4-methylpiperidin-1-yl)methanethione CAS No. 941943-20-0

(5-(4-Bromophenyl)furan-2-yl)(4-methylpiperidin-1-yl)methanethione

Cat. No.: B2604733
CAS No.: 941943-20-0
M. Wt: 364.3
InChI Key: RWPCPVKVVGZDPB-UHFFFAOYSA-N
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Description

(5-(4-Bromophenyl)furan-2-yl)(4-methylpiperidin-1-yl)methanethione is a useful research compound. Its molecular formula is C17H18BrNOS and its molecular weight is 364.3. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Research into derivatives of furan compounds, including those structurally related to "(5-(4-Bromophenyl)furan-2-yl)(4-methylpiperidin-1-yl)methanethione," focuses on synthesizing novel compounds with potential therapeutic applications. For instance, the synthesis and structure of various furan derivatives have been explored for their cytotoxicity against human cancer cell lines, with some compounds showing promising inhibitory abilities on Hep-G2 cells, indicating potential as anticancer agents (Nguyễn Tiến Công et al., 2020).

Photochromic and Fluorescent Properties

  • Furan compounds, including structural analogs of "this compound," have been studied for their photochromic and fluorescent properties. These studies aim to develop materials for potential applications in organic electronics and photonics, demonstrating the versatility of furan derivatives in material science (E. N. Shepelenko et al., 2014).

Antiprotozoal Activity

  • Novel compounds structurally related to "this compound" have been synthesized and evaluated for their antiprotozoal activity. These studies contribute to the search for new treatments for diseases caused by protozoan parasites, highlighting the therapeutic potential of furan derivatives (M. Ismail et al., 2004).

Antioxidant and Antibacterial Agents

  • Research has been conducted on novel furan derivatives for their potential as antioxidant and antibacterial agents. This includes studies on microwave-assisted synthesis and the biological evaluation of these compounds, demonstrating the broad spectrum of biological activities that furan derivatives can exhibit (P. Ravula et al., 2016).

Electrophilic Cyclization

  • Studies on the electrophilic cyclization of furan compounds related to "this compound" have been performed to explore synthetic pathways for the preparation of complex furan derivatives. These synthetic strategies are crucial for the development of compounds with potential pharmacological applications (A. Sniady et al., 2007).

Mechanism of Action

Target of Action

The primary targets of (5-(4-Bromophenyl)furan-2-yl)(4-methylpiperidin-1-yl)methanethione It’s worth noting that compounds with similar structures have been found to interact with multiple receptors .

Mode of Action

The specific mode of action of This compound Similar compounds have been known to interact with their targets leading to various biochemical changes .

Biochemical Pathways

The biochemical pathways affected by This compound Compounds with similar structures have been found to affect various biological activities .

Result of Action

The molecular and cellular effects of This compound Similar compounds have been known to exhibit various biological activities .

Properties

IUPAC Name

[5-(4-bromophenyl)furan-2-yl]-(4-methylpiperidin-1-yl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNOS/c1-12-8-10-19(11-9-12)17(21)16-7-6-15(20-16)13-2-4-14(18)5-3-13/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPCPVKVVGZDPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=S)C2=CC=C(O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.